

Technical Guide: Spectral Properties and Application of DiC18(5) / DiD

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Compound of Interest

Compound Name: Cy2 dic18 (5)

Cat. No.: B12093597

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Executive Summary

DiC18(5) (1,1'-dioctadecyl-3,3,3',3'-tetramethylindodicarbocyanine) is a lipophilic, cationic carbocyanine dye used for labeling cell membranes and hydrophobic structures. Characterized by a pentamethine bridge connecting two indole rings, it exhibits far-red fluorescence, making it an ideal partner for multicolor imaging with Green (GFP/FITC/DiO) and Orange/Red (RFP/TRITC/DiI) fluorophores. Its long excitation wavelength (~644 nm) minimizes tissue autofluorescence and enhances penetration depth in live-animal imaging.

Physicochemical & Spectral Properties[1][2][3][4][5][6][7][8]

Core Spectral Data

The spectral profile of DiC18(5) shifts slightly depending on the solvent polarity and the lipid environment (e.g., micelle vs. bilayer). The data below represents the consensus values in methanol and lipid membranes.

Property	Value	Notes
Common Name	DiD	"D" stands for Dicarboyanine (5 carbons).
Chemical Formula	C ₆₇ H ₁₀₃ ClN ₂ O ₃ S (Salt dependent)	Often supplied as Perchlorate or Bromide salt.
Excitation Max ()	644 nm	Compatible with He-Ne (633 nm) or Kr-Ion (647 nm) lasers.
Emission Max ()	665 nm	Far-Red / Near-IR window.
Extinction Coefficient ()	~193,000 - 210,000	High absorptivity allows for bright staining.
Quantum Yield ()	~0.3 (in membranes)	Weakly fluorescent in water; highly fluorescent in lipids.
Stokes Shift	~21 nm	Narrow shift requiring precise filter sets.
Solubility	DMSO, Ethanol, DMF	Practically insoluble in water.

Mechanism of Fluorescence Enhancement

DiC18(5) is weakly fluorescent in aqueous solution due to the formation of non-fluorescent aggregates and free rotation around the methine bridge, which dissipates energy non-radiatively. Upon insertion into a lipid bilayer:

- **Rotational Restriction:** The lipid tails anchor the dye, and the rigid membrane environment restricts the rotation of the polymethine bridge.
- **Monomerization:** The dye disperses laterally, breaking up quenching aggregates.
- **Fluorescence Activation:** These factors increase the quantum yield by >100-fold, resulting in a high signal-to-noise ratio.

Experimental Workflow: Membrane Labeling

Preparation of Stock Solution

- Solvent: Dissolve the solid dye in anhydrous DMSO or Ethanol.
- Concentration: Prepare a 1 mM stock solution.
- Storage: Store at -20°C, desiccated, and protected from light. Stable for 6 months.

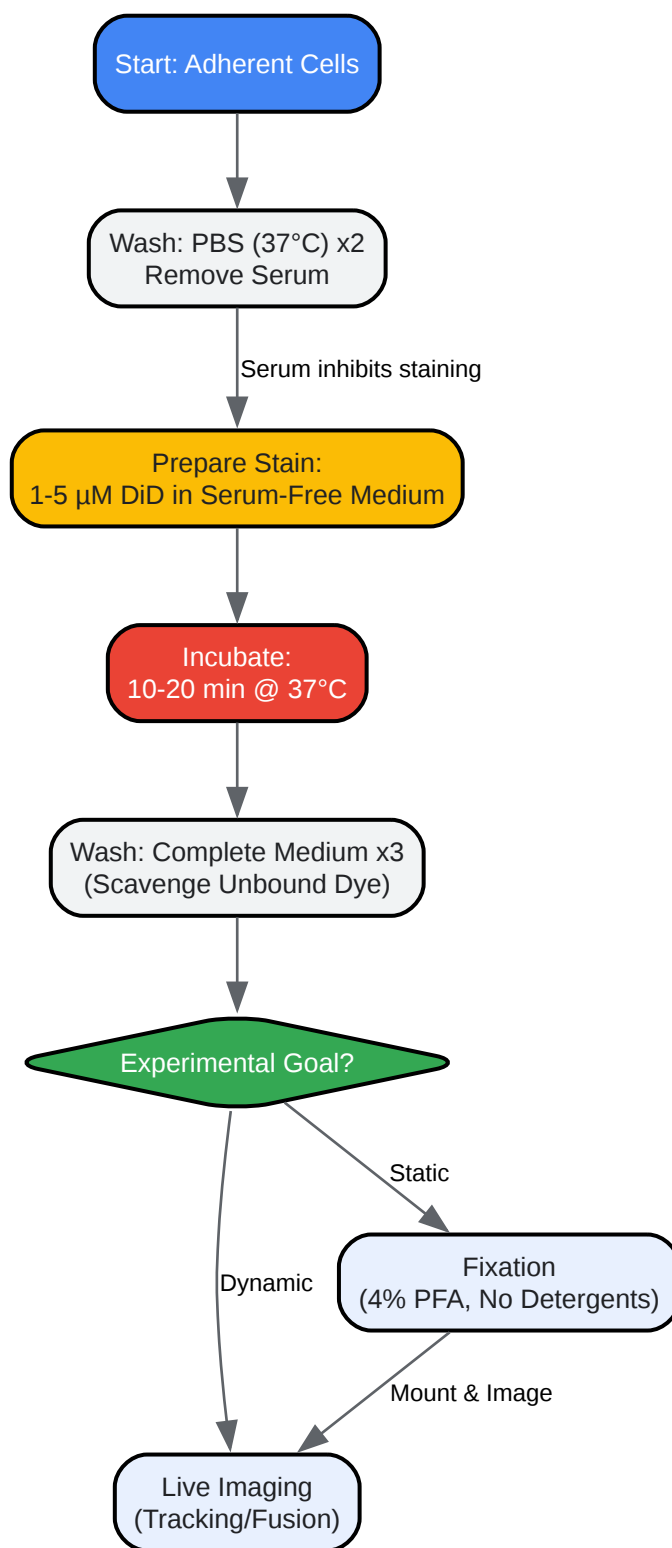
Labeling Protocol (Adherent Cells)

This protocol ensures uniform membrane labeling while maintaining cell viability.

- Culture: Grow cells on coverslips to 70-80% confluence.
- Wash: Remove culture medium and wash cells 2x with pre-warmed PBS (37°C).
- Stain Preparation: Dilute the 1 mM stock into serum-free medium (or HBSS) to a final concentration of 1–5 μ M.
 - Note: Serum proteins bind lipophilic dyes, reducing effective concentration.
- Incubation: Incubate cells for 10–20 minutes at 37°C.
- Wash: Remove staining solution and wash 3x with complete medium (containing serum) to scavenge excess unbound dye.
- Imaging: Image immediately for live dynamics or fix with 4% paraformaldehyde (PFA) for static imaging.
 - Warning: DiD can tolerate mild fixation but permeabilization (Triton X-100) will strip the dye from the membrane.

Visualization of Workflow

The following diagram illustrates the logical flow of the staining process and the critical decision points for fixation.



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Caption: Optimized workflow for DiD membrane labeling. Note the critical requirement for serum-free conditions during the initial staining phase.

Advanced Applications & FRET

DiC18(5) serves as an excellent FRET Acceptor when paired with Dil (DiI18(3)) or TRITC. This property is utilized in membrane fusion assays (e.g., viral entry or liposome fusion).

- FRET Pair: Dil (Donor)

DiD (Acceptor).

- Mechanism: When Dil and DiD are co-located in the same membrane at high concentrations, FRET occurs (Dil emission is quenched, DiD emission is sensitized). Upon membrane fusion with an unlabeled membrane, the dyes dilute, increasing the distance between them. This breaks the FRET efficiency, resulting in a "de-quenching" of the Dil signal (Donor brightens).

References

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